![molecular formula C17H19N5O3 B2673147 4-butoxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034351-36-3](/img/structure/B2673147.png)
4-butoxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
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Description
“4-butoxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” is a chemical compound . It is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . This class of compounds has been found to exhibit excellent anti-tumor activity against various cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “4-butoxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” can be inferred from its NMR data . The compound is a pale yellow solid with a melting point of 188–189 °C .Physical And Chemical Properties Analysis
The compound is a pale yellow solid with a melting point of 188–189 °C . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Anticancer Activity
The compound, being a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, may have potential anticancer properties . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .
Antimicrobial Activity
The compound may also exhibit antimicrobial activity. A series of novel triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Analgesic and Anti-inflammatory Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives, which this compound is a part of, have been found to possess analgesic and anti-inflammatory properties .
Antioxidant Activity
These compounds have also been found to exhibit antioxidant properties, which can be beneficial in various health conditions .
Antiviral Activity
The compound may also have potential antiviral properties, which could be useful in the treatment of various viral infections .
Enzyme Inhibition
The compound may act as an enzyme inhibitor. Enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase can be inhibited by these compounds .
properties
IUPAC Name |
4-butoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-2-3-10-25-13-6-4-12(5-7-13)16(23)19-11-14-20-21-15-17(24)18-8-9-22(14)15/h4-9H,2-3,10-11H2,1H3,(H,18,24)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCOHNQAUQLDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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